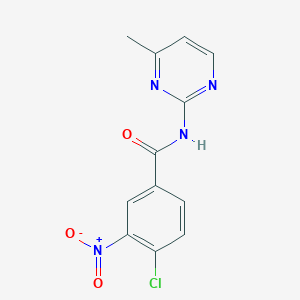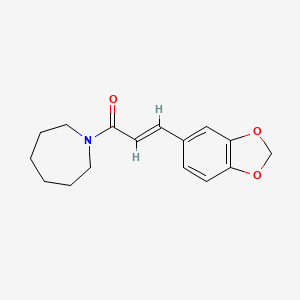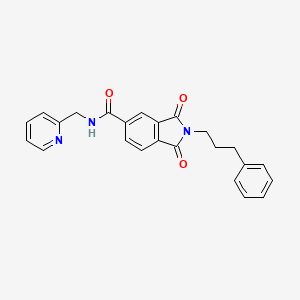![molecular formula C27H18Br2O4 B14937733 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14937733.png)
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C27H18Br2O4 It is a derivative of 6H-benzo[c]chromen-6-one, featuring two 4-bromobenzyl groups attached via ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Material: The synthesis begins with 6H-benzo[c]chromen-6-one as the core structure.
Bromobenzylation: The 4-bromobenzyl groups are introduced through a nucleophilic substitution reaction. This involves reacting 6H-benzo[c]chromen-6-one with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
化学反应分析
Types of Reactions
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The bromine atoms in the 4-bromobenzyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl ethers.
科学研究应用
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
1,3-bis[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one: Similar structure with chlorine atoms instead of bromine.
3-((3,5-dimethoxybenzyl)oxy)-6H-benzo[c]chromen-6-one: Features methoxy groups instead of bromine atoms.
Uniqueness
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of bromine atoms, which can influence its reactivity and potential biological activities. The bromine atoms can participate in halogen bonding, which may enhance the compound’s interactions with biological targets.
属性
分子式 |
C27H18Br2O4 |
|---|---|
分子量 |
566.2 g/mol |
IUPAC 名称 |
1,3-bis[(4-bromophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H18Br2O4/c28-19-9-5-17(6-10-19)15-31-21-13-24(32-16-18-7-11-20(29)12-8-18)26-22-3-1-2-4-23(22)27(30)33-25(26)14-21/h1-14H,15-16H2 |
InChI 键 |
UQNPNVNKEDAKGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3OCC4=CC=C(C=C4)Br)OCC5=CC=C(C=C5)Br)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)

![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B14937703.png)
![6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14937707.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14937722.png)
![4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14937730.png)
![Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14937740.png)
